molecular formula C14H9BrCl2O2 B2669921 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde CAS No. 588713-65-9

5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde

Cat. No. B2669921
CAS RN: 588713-65-9
M. Wt: 360.03
InChI Key: PRKVQIVZOHHRTQ-UHFFFAOYSA-N
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Description

5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde is a chemical compound with the molecular formula C14H9BrCl2O2 . It has a molecular weight of 360.03 . The compound is used in proteomics research .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde is 1S/C14H9BrCl2O2/c15-10-4-5-14 (9 (6-10)7-18)19-8-11-12 (16)2-1-3-13 (11)17/h1-7H,8H2 . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Characterization

5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde and its derivatives have been studied extensively for their applications in organic synthesis and medicinal chemistry. For example, this compound has been used as an intermediate in the synthesis of non-peptide small molecular antagonist benzamide derivatives, highlighting its role in the development of novel therapeutic agents. The structural characterization of these products was confirmed by various spectroscopic methods, including NMR and MS, demonstrating the compound's utility in the synthesis of complex molecules with potential biological activities (H. Bi, 2015).

Coordination Chemistry and Magnetic Properties

In coordination chemistry, 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde derivatives have been used to synthesize tetranuclear cobalt and nickel clusters. These complexes exhibit interesting magnetic properties, including ferromagnetic interactions and potential applications as single-molecule magnets (SMMs), which are significant for the development of molecular magnetic materials (Shuhua Zhang et al., 2013).

Photolabile Protecting Groups

Another innovative application involves using derivatives of 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde as photolabile protecting groups for aldehydes and ketones. This approach enables the controlled release of protected compounds under light irradiation, a technique valuable in various fields, including drug delivery systems and the development of light-responsive materials (Min Lu et al., 2003).

Organic Synthesis and Catalysis

The compound has also found applications in organic synthesis, particularly in the synthesis of heteroditopic ligands and as precursors for the preparation of complex molecules aimed at binding metal salts. This demonstrates the versatility of 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde in contributing to the development of new catalytic processes and materials for coordination chemistry (Qiang Wang et al., 2006).

Antimicrobial Applications

Additionally, derivatives synthesized from 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde have been evaluated for their antimicrobial properties, offering new avenues for the development of antimicrobial agents. This aspect is particularly crucial in addressing the growing concerns over antimicrobial resistance and the need for novel antimicrobial compounds (E. Ramadan, 2010).

Safety and Hazards

For safety information and potential hazards associated with 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

5-bromo-2-[(2,6-dichlorophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl2O2/c15-10-4-5-14(9(6-10)7-18)19-8-11-12(16)2-1-3-13(11)17/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKVQIVZOHHRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Br)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde

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